(4-Bromo-2-chloro-3-fluorophenyl)methanol
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Overview
Description
(4-Bromo-2-chloro-3-fluorophenyl)methanol is an aromatic compound with a molecular formula of C7H5BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of halogens (bromine, chlorine, and fluorine) in the compound could potentially influence its reactivity and interaction with its targets.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the presence of fluorine atoms in lead structures has been found to improve the physical, biological, and environmental properties of new agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-3-fluorophenyl)methanol typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the hydroxymethyl group. One common method is the bromination of 2-chloro-3-fluorotoluene, followed by oxidation to form the corresponding benzyl alcohol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (4-Bromo-2-chloro-3-fluorophenyl)formaldehyde or (4-Bromo-2-chloro-3-fluorophenyl)carboxylic acid.
Reduction: Formation of (4-Bromo-2-chloro-3-fluorophenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-chloro-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanol
- (4-Chloro-2-fluorophenyl)methanol
- (4-Bromo-2-chlorophenyl)methanol
Uniqueness
(4-Bromo-2-chloro-3-fluorophenyl)methanol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination can influence its electronic structure, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-bromo-2-chloro-3-fluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNPUPIQMJBKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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